1,3-Diethylpiperidin-4-ol
Overview
Description
1,3-Diethylpiperidin-4-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,3-Diethylpiperidin-4-ol primarily targets the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of this compound . The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 strains into cells .
Biochemical Pathways
It is known that the compound’s action on the ccr5 receptor plays a crucial role in the process of hiv-1 entry into cells . By blocking this receptor, this compound disrupts this process, thereby exerting its therapeutic effect .
Result of Action
The primary result of this compound’s action is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the process of viral entry, thereby potentially preventing the progression of HIV-1 infection .
Biochemical Analysis
Biochemical Properties
1,3-Diethylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 suggests that this compound may influence the metabolism of other compounds by either inhibiting or enhancing the enzyme’s activity . Additionally, this compound has shown potential as a CCR5 antagonist, which is crucial in the treatment of HIV-1 infections .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, this compound can alter gene expression and cellular metabolism . For instance, its interaction with CCR5 receptors can inhibit the entry of HIV-1 into cells, thereby preventing infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the CCR5 receptor, forming a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This binding inhibits the receptor’s function, preventing HIV-1 from entering the host cells. Additionally, this compound may influence gene expression by modulating transcription factors involved in immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can influence cellular functions . Long-term exposure to the compound has been associated with sustained inhibition of CCR5 receptors, which is beneficial for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 receptors without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes oxidation, leading to the formation of metabolites that can either be excreted or further metabolized. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolism of other drugs, potentially leading to drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the CCR5 receptors on immune cells . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound is primarily localized in the cell membrane, where it interacts with membrane-bound receptors such as CCR5 . This localization is crucial for its activity, as it allows the compound to effectively inhibit receptor function. Additionally, post-translational modifications may influence its targeting to specific cellular compartments, enhancing its therapeutic potential .
Properties
IUPAC Name |
1,3-diethylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-8-7-10(4-2)6-5-9(8)11/h8-9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBZXXVYEGQYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.